molecular formula C29H32O13 B601097 Etoposide Impurity C CAS No. 100007-53-2

Etoposide Impurity C

Numéro de catalogue: B601097
Numéro CAS: 100007-53-2
Poids moléculaire: 588.6 g/mol
Clé InChI: VJJPUSNTGOMMGY-LMSDHMSKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etoposide Impurity C, also known as α-Etoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. This compound is one of the many impurities that can be found during the synthesis and production of etoposide .

Mécanisme D'action

Target of Action

Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .

Mode of Action

This compound interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . This compound is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .

Biochemical Pathways

The action of this compound on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations

Result of Action

The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, this compound eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of this compound may also depend on the specific type of cancer and the patient’s overall health and response to treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Etoposide Impurity C is typically synthesized through the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Etoposide Impurity C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as quinone derivatives and substituted analogs .

Applications De Recherche Scientifique

Genotoxicity Studies

Etoposide has been extensively studied for its potential genotoxic effects. Research indicates that etoposide can cause genetic damage, leading to secondary malignancies such as leukemia. A case study utilized Etoposide to assess the risk of genetic damage through a next-generation risk assessment framework. This approach aimed to evaluate margins of exposure (MOEs) and characterize the potential for genetic toxicity in patients exposed to etoposide .

Key Findings:

  • Etoposide exhibits clastogenic properties, which can lead to chromosomal damage.
  • Historical data suggest a correlation between cumulative doses of etoposide and increased incidence of secondary leukemia in treated patients .

Pharmacokinetic Interactions

Etoposide is often used in combination therapies with other chemotherapeutics like cisplatin. The pharmacokinetics of etoposide show non-linear characteristics at higher doses, necessitating careful monitoring of drug levels to mitigate adverse effects . The development of dual fluorescence probes has enabled selective quantification of etoposide and cisplatin levels in plasma, enhancing therapeutic monitoring during combination chemotherapy .

Clinical Case Studies

Several clinical studies have documented the efficacy and toxicity profiles of etoposide when used alone or in combination with other agents:

  • A Phase II study investigated the combination of etoposide with cisplatin and thoracic radiotherapy in patients with limited-disease small-cell lung cancer (LD-SCLC). The study reported an overall response rate of 88% and significant toxicities, including high rates of neutropenia .
  • Another study highlighted the importance of dose adjustments based on renal function due to the pharmacokinetic properties of both etoposide and cisplatin, emphasizing the need for precise dosing strategies in clinical settings .

Risk Assessment Frameworks

The application of next-generation risk assessment frameworks has been pivotal in evaluating the safety profiles of pharmaceuticals like etoposide. These frameworks facilitate a structured approach to assess genetic toxicity risks associated with drug exposure, enabling more informed decision-making regarding patient safety and therapeutic benefits .

Data Table: Summary of Key Studies on Etoposide Impurity C

Study TypeFocus AreaKey Findings
Genotoxicity AssessmentRisk CharacterizationEtoposide associated with clastogenic effects; increased risk for secondary leukemia at high doses .
Pharmacokinetics StudyDrug InteractionDeveloped dual fluorescence probes for selective detection; non-linear pharmacokinetics observed .
Clinical TrialEfficacy in LD-SCLCOverall response rate 88%; significant neutropenia observed .
Risk Assessment FrameworkGenetic Toxicity EvaluationFramework useful for MOE analysis; supports decision-making on drug safety .

Comparaison Avec Des Composés Similaires

Uniqueness: Etoposide Impurity C is unique due to its specific structural modifications, which differentiate it from other impurities and derivatives. These modifications can influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and quality control .

Activité Biologique

Etoposide Impurity C (CAS No: 100007-53-2) is a semi-synthetic derivative of podophyllotoxin, primarily studied for its biological activity and potential therapeutic effects. This compound is particularly significant in the context of cancer treatment, where its mechanisms of action and interactions with cellular processes are crucial for understanding its efficacy and safety.

This compound primarily targets DNA topoisomerase II , an enzyme essential for DNA replication, transcription, and recombination. The interaction between this compound and topoisomerase II involves the formation of a covalent complex with DNA, leading to the induction of double-strand breaks (DSBs) in the DNA helix. This mechanism is critical as it triggers apoptosis, or programmed cell death, which is a desired outcome in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of Etoposide, characterized by significant inter-individual variability in plasma concentrations. Etoposide typically exhibits approximately 50% bioavailability when administered orally, with about 95% plasma protein binding. The drug's exposure is generally linear with increasing doses .

Biological Activity and Effects

This compound has been investigated for various biological activities:

  • Antitumor Activity : Like its parent compound, Etoposide, it exhibits antitumor properties by inhibiting cell division and tumor growth through its action on topoisomerase II.
  • Genotoxicity : The compound has been associated with genotoxic effects due to its mechanism of inducing DSBs. This raises concerns regarding secondary malignancies in patients receiving Etoposide-based therapies .
  • Cellular Processes : Research indicates that this compound may influence several cellular signaling pathways, enhancing the ability of topoisomerase II to compact DNA by trapping DNA loops .

Case Studies

A hypothetical case study highlighted the genetic toxicity risk associated with Etoposide and its derivatives. The study utilized a framework for assessing genetic damage risk from pharmaceuticals, focusing on the implications of DSBs caused by topoisomerase II inhibition. It emphasized the importance of evaluating exposure levels in patients undergoing treatment with Etoposide to better understand the risk-benefit ratio .

Comparison with Related Compounds

CompoundMechanism of ActionAntitumor ActivityGenotoxic Risk
Etoposide Inhibits topoisomerase IIHighYes
Teniposide Inhibits topoisomerase IIModerateYes
Podophyllotoxin Inhibits topoisomerase IILowLimited
This compound Inhibits topoisomerase IIModerateYes

Propriétés

Numéro CAS

100007-53-2

Formule moléculaire

C29H32O13

Poids moléculaire

588.6 g/mol

Nom IUPAC

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1

Clé InChI

VJJPUSNTGOMMGY-LMSDHMSKSA-N

SMILES isomérique

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

SMILES canonique

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Apparence

Solid powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

α-Etoposide;  (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.